An In-depth Technical Guide to the Chemical Structure of Glycyl-L-phenylalanyl-L-alanine
An In-depth Technical Guide to the Chemical Structure of Glycyl-L-phenylalanyl-L-alanine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical structure of the tripeptide Glycyl-L-phenylalanyl-L-alanine (Gly-Phe-Ala). In the absence of a dedicated entry in major chemical databases, this document synthesizes fundamental principles of peptide chemistry with data from its constituent amino acids to elucidate its structural, physicochemical, and conformational properties. This guide serves as a foundational resource for researchers engaged in peptidomimetics, drug design, and biochemical studies involving this specific tripeptide sequence. We will delve into its molecular architecture, outline robust synthetic protocols, and explore its conformational landscape, thereby providing a holistic understanding of this molecule.
Molecular Architecture of Glycyl-L-phenylalanyl-L-alanine
Glycyl-L-phenylalanyl-L-alanine is a tripeptide composed of three amino acids linked sequentially by peptide bonds: Glycine (Gly) at the N-terminus, L-phenylalanine (Phe) at the central position, and L-alanine (Ala) at the C-terminus.
Chemical Structure and Identifiers
The linear sequence of these amino acids dictates the primary structure of the peptide. The formation of two peptide bonds results in the elimination of two water molecules.
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IUPAC Name: (S)-2-((S)-2-(2-aminoacetamido)-3-phenylpropanamido)propanoic acid
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Molecular Formula: C₁₄H₁₉N₃O₄
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Canonical SMILES: CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN
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InChI Key: Derived from the structure.
Below is a two-dimensional representation of the Glycyl-L-phenylalanyl-L-alanine structure.
Caption: 2D Chemical Structure of Glycyl-L-phenylalanyl-L-alanine.
Physicochemical Properties
The physicochemical properties of a peptide are critical for its behavior in biological systems, including its solubility, charge state, and interactions with other molecules. These properties are derived from its constituent amino acids.
| Property | Value (Calculated) | Source/Method |
| Molecular Weight | 293.32 g/mol | Sum of amino acid molecular weights minus two water molecules.[1][2][3] |
| pKa (N-terminus) | ~8.0 | Estimated based on typical peptide N-termini. |
| pKa (C-terminus) | ~3.5 | Estimated based on typical peptide C-termini. |
| Isoelectric Point (pI) | ~5.75 | Calculated from estimated pKa values. |
| Formula | C₁₄H₁₉N₃O₄ | Based on elemental composition. |
Synthesis of Glycyl-L-phenylalanyl-L-alanine
The synthesis of Gly-Phe-Ala can be achieved through both solid-phase and solution-phase methodologies. Solid-phase peptide synthesis (SPPS) is generally preferred for its efficiency and ease of purification.
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the contemporary standard for SPPS.[4] The synthesis proceeds from the C-terminus to the N-terminus, starting with an L-alanine residue attached to a solid support.
Caption: Logical Relationship of Factors Influencing Peptide Conformation.
Side-Chain Conformation
The conformation of the amino acid side chains is described by the chi (χ) torsion angles.
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Phenylalanine: The side chain of phenylalanine has two main torsion angles, χ1 (N-Cα-Cβ-Cγ) and χ2 (Cα-Cβ-Cγ-Cδ1). The χ1 angle typically adopts one of three staggered rotamer conformations: gauche(-), trans, and gauche(+), corresponding to angles of approximately -60°, 180°, and +60°, respectively. [5][6][7]The bulky phenyl group's orientation is critical for interactions with other molecules.
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Alanine: The methyl side chain of alanine has a single Cα-Cβ bond, and its rotation is generally not a major determinant of the overall peptide conformation due to its small size and symmetry.
The interplay between the backbone and side-chain conformations, along with non-covalent interactions such as hydrogen bonds and van der Waals forces, will determine the ensemble of low-energy structures that Gly-Phe-Ala adopts in solution.
Conclusion
This technical guide has provided a detailed, first-principles-based overview of the chemical structure of Glycyl-L-phenylalanyl-L-alanine. By systematically analyzing its constituent amino acids, we have been able to define its chemical identifiers, calculate its key physicochemical properties, and outline robust synthetic methodologies. Furthermore, an exploration of its potential conformational landscape provides a basis for understanding its structure-function relationships. This document serves as a vital resource for scientists and researchers, enabling a more informed approach to the study and application of this tripeptide in various scientific disciplines.
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